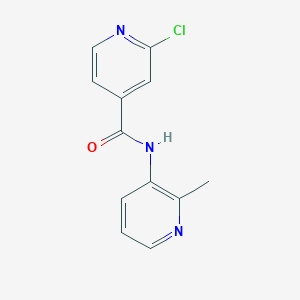

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

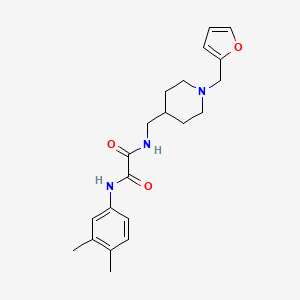

“2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide” is a chemical compound with the molecular formula C12H9Cl2N3O . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide” consists of a pyridine ring with various substitutions . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc., but such data is not available in the retrieved information.Applications De Recherche Scientifique

Improvement in Synthesis Processes

The synthesis of "2-Chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide" derivatives has been a subject of research to optimize reaction conditions for higher yield and purity. For instance, the synthesis of related compounds involved optimizing the molar ratio of reactants and reaction temperature, which resulted in a significant improvement in yield and purity (Yang-Heon Song, 2007).

Development of Novel Compounds

Research has also focused on the synthesis of various N-alkyl derivatives from related carboxamides, showcasing the versatility of these compounds in creating a diverse range of chemical entities. These compounds have been characterized using spectroscopic techniques, highlighting their potential in further scientific applications (Pan Qing-cai, 2011).

Coordination Chemistry

Studies on mononuclear titanium complexes containing aminopyridinato ligands have revealed the potential of related pyridine carboxamides in forming highly nitrogen-coordinated complexes. This research provides insights into the complex coordination chemistry of titanium with nitrogen-donor ligands, expanding the understanding of metal-ligand interactions (R. Kempe, P. Arndt, 1996).

Antimicrobial Activities

The antimicrobial activities of pyridine-bridged bis-carboxamide Schiff's bases, derived from similar compounds, have been investigated, revealing that many synthesized compounds exhibit significant activity against various bacterial strains. This research underscores the potential of these compounds in the development of new antibacterial agents (M. Al-Omar, A. Amr, 2010).

Advanced Synthesis Techniques

In addition to traditional synthesis methods, modern techniques such as microwave-assisted synthesis have been applied to the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines from related compounds. This approach has demonstrated advantages in terms of higher yields and shorter reaction times, indicating the efficiency of modern synthesis techniques in the development of novel heterocyclic compounds (Ayman M. S. Youssef, Mohamed E. Azab, M. Youssef, 2012).

Orientations Futures

The future directions for “2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be interesting to explore its potential as a pharmaceutical agent .

Propriétés

IUPAC Name |

2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-8-10(3-2-5-14-8)16-12(17)9-4-6-15-11(13)7-9/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFXKBNUMGYFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)

![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)

![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)

![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B2947449.png)

![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)

![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)